molecular formula C14H11F2NO B1608102 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide CAS No. 710310-25-1

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No.: B1608102
CAS No.: 710310-25-1
M. Wt: 247.24 g/mol
InChI Key: MZCOJVHTTRCMIA-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO. It is characterized by the presence of two fluorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluorobenzoyl chloride, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group into an amine.

    Amidation: The resulting amine reacts with 5-fluoro-2-methylbenzoic acid under amidation conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzamide group.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-fluoro-5-methylphenyl)benzamide
  • 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Uniqueness

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-2-5-12(16)8-13(9)17-14(18)10-3-6-11(15)7-4-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOJVHTTRCMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369024
Record name 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710310-25-1
Record name 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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